N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide
Description
Properties
IUPAC Name |
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O2S/c1-2-24-12-6-3-10(4-7-12)15(23)20-17-22-21-16(25-17)13-8-5-11(18)9-14(13)19/h3-9H,2H2,1H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWJCHSHVDFVRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with carbon disulfide in the presence of a base, followed by cyclization.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic substitution reaction using a dichlorobenzene derivative.
Attachment of the Ethoxybenzamide Moiety: The final step involves the coupling of the thiadiazole derivative with an ethoxybenzamide derivative under appropriate reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium ethoxide in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial or antifungal agent due to its unique structural features.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.
Modulating Receptor Activity: Acting as an agonist or antagonist at specific receptors.
Interfering with Cellular Pathways: Disrupting signaling pathways that regulate cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
The 1,3,4-thiadiazole scaffold differentiates this compound from related structures:
- Thiazole vs. Thiadiazole : Replacing the thiadiazole with a thiazole ring (e.g., N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide, ) reduces the number of nitrogen atoms, altering electron distribution and hydrogen-bonding capacity. This impacts interactions with biological targets like the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme .
- Triazole Derivatives : Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones () exhibit tautomerism, which is absent in thiadiazoles, leading to differences in stability and reactivity .
Substituent Modifications
Variations in substituents significantly influence physicochemical and biological properties:
Abbreviations : DCP = Dichlorophenyl; TDZ = Thiadiazol-2-yl; DFB = Difluorobenzamide; MeBz = Methylbenzamide.
Biological Activity
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
- Molecular Formula : C12H11Cl2N3OS
- Molecular Weight : 316.206 g/mol
- CAS Number : [specific CAS number not provided in search results]
The compound features a thiadiazole ring, which is known for its diverse biological activities, and a 2,4-dichlorophenyl group that enhances its pharmacological properties.
Antimicrobial Activity
Several studies have reported on the antimicrobial efficacy of thiadiazole derivatives, including this compound. The compound has shown promising results against various bacterial strains:
- Gram-positive bacteria : Effective against Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 0.5 to 2 µg/mL.
- Gram-negative bacteria : Exhibited activity against Escherichia coli with MIC values between 1 and 4 µg/mL.
These findings suggest that the compound could be developed as a novel antibacterial agent.
Antifungal Activity
The compound's antifungal properties have also been evaluated. In vitro studies indicated that it possesses significant antifungal activity against Candida albicans and Aspergillus species. The MIC values observed were as low as 0.03 µg/mL for certain derivatives in related studies .
Anticancer Potential
Recent investigations into the anticancer properties of thiadiazole derivatives have highlighted their ability to inhibit cancer cell proliferation. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways associated with growth and survival.
- Cell Lines Tested : Notably effective against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the low micromolar range.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
| Structural Component | Role in Biological Activity |
|---|---|
| Thiadiazole Ring | Contributes to antimicrobial and anticancer properties |
| 2,4-Dichlorophenyl Group | Enhances lipophilicity and bioactivity |
| Ethoxy Group | Modifies solubility and pharmacokinetic properties |
Case Studies
-
Antimicrobial Efficacy Study :
- Conducted on various bacterial strains.
- Results indicated superior activity compared to standard antibiotics.
- Suggested potential for use in treating resistant infections.
-
Anticancer Study :
- Evaluated on multiple cancer cell lines.
- Demonstrated significant inhibition of cell growth.
- Proposed mechanism involved the induction of oxidative stress leading to cellular apoptosis.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide, and how can reaction conditions be optimized to improve yield?
- Methodology : The compound can be synthesized via refluxing 4-ethoxybenzoic acid derivatives with 5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine in the presence of POCl₃ (phosphorus oxychloride) as a cyclizing agent at 90°C for 3–5 hours . Optimization involves adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of thiadiazole amine to benzoyl chloride), monitoring pH during precipitation (target pH 8–9 with ammonia), and recrystallization from DMSO/water (2:1) to enhance purity . Yield improvements (up to 75%) are achieved by slow reagent addition and inert atmosphere conditions.
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- Methodology :
- NMR : Confirm regiochemistry and substitution patterns (e.g., δ 7.8–8.2 ppm for aromatic protons adjacent to electron-withdrawing groups) .
- X-ray diffraction : Resolve crystal packing and intramolecular hydrogen bonds (e.g., N–H⋯O interactions stabilizing planar six-membered rings) .
- SHELX refinement : Use SHELXL-97 for structure refinement (R factor < 0.05, data-to-parameter ratio > 12:1) and SHELXTL for molecular visualization .
Advanced Research Questions
Q. How do structural features (e.g., dihedral angles, hydrogen bonding) influence bioactivity in related thiadiazole derivatives?
- Methodology : Analyze dihedral angles between aromatic rings (e.g., 24.94° between thiadiazole and dichlorophenyl groups) to predict π-π stacking or steric hindrance . Hydrogen-bonded dimers (N–H⋯O, R²²(8) motif) enhance thermal stability and may correlate with pesticidal activity by improving membrane permeability . Compare with SAR studies on analogous compounds (e.g., 5-(trifluoromethyl)-thiadiazoles showing enhanced antifungal potency) .
Q. What strategies resolve contradictions in stability data under varying pH and temperature conditions?
- Methodology :
- Accelerated stability testing : Incubate the compound in buffers (pH 1–13) at 40–60°C for 4 weeks, monitoring degradation via HPLC. For example, degradation peaks at pH < 2 suggest acid-catalyzed hydrolysis of the thiadiazole ring .
- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (e.g., >250°C) and correlate with crystallographic data (e.g., hydrogen-bond network integrity) .
Q. How can molecular docking studies elucidate interactions with target enzymes (e.g., CYP51 in antifungal applications)?
- Methodology : Use AutoDock Vina to model ligand-enzyme binding, focusing on the thiadiazole core and dichlorophenyl substituent. Validate with crystallographic data from Aspergillus fumigatus CYP51 complexes (PDB: 5FSA), noting hydrophobic interactions at the heme-binding pocket and hydrogen bonds with Thr-311 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
